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molecular formula C8H14O B8725285 1,7-Octadien-3-ol CAS No. 30385-19-4

1,7-Octadien-3-ol

Cat. No. B8725285
M. Wt: 126.20 g/mol
InChI Key: PCELKVAQHUEQKH-UHFFFAOYSA-N
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Patent
US05481049

Procedure details

In the present invention, a conjugated alkadiene and water are reacted under the above-described reaction conditions to produce an alkadienol. In the reaction solution produced by this reaction (which is called "produced solution" hereinafter), there are contained the catalyst, an alkadienol which is the objective reaction product, the by-products such as alkatrienes, dialkadienyl ethers, organic carboxylic acids and esters, solvent, unreacted conjugated alkadiene and water. In case of using 1,3-butadiene as the starting conjugated alkadiene, the produced alkadienols are octadienlos and octa-2,7-diene-1-ol is produced as the principal reaction product, while octa-1,7-diene-3-ol, octatrienes, dioctadienyl ethers, organic carboxylic acids and esters are yielded as by-products. The yield of the by-products depends on the reaction conditions, but it is usually around a few molar percents based on the conjugated alkadiene. After the reaction, alkadienol can be recovered by known means such as distillation separation or extraction separation.
[Compound]
Name
alkadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkadienols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkadienol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkatrienes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dialkadienyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alkadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
octa-2,7-diene-1-ol
Name
octa-1,7-diene-3-ol
[Compound]
Name
esters

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[OH2:5]>>[CH2:1]([OH:5])[CH:2]=[CH:3][CH2:4][CH2:4][CH2:3][CH:2]=[CH2:1].[CH2:1]=[CH:2][CH:3]([OH:5])[CH2:4][CH2:4][CH2:3][CH:2]=[CH2:1]

Inputs

Step One
Name
alkadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkadienols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
alkadienol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
alkatrienes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
dialkadienyl ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
alkadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the reaction solution produced by this reaction (which is called "produced solution" hereinafter), there

Outcomes

Product
Name
octa-2,7-diene-1-ol
Type
product
Smiles
C(C=CCCCC=C)O
Name
octa-1,7-diene-3-ol
Type
product
Smiles
C=CC(CCCC=C)O
[Compound]
Name
esters
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05481049

Procedure details

In the present invention, a conjugated alkadiene and water are reacted under the above-described reaction conditions to produce an alkadienol. In the reaction solution produced by this reaction (which is called "produced solution" hereinafter), there are contained the catalyst, an alkadienol which is the objective reaction product, the by-products such as alkatrienes, dialkadienyl ethers, organic carboxylic acids and esters, solvent, unreacted conjugated alkadiene and water. In case of using 1,3-butadiene as the starting conjugated alkadiene, the produced alkadienols are octadienlos and octa-2,7-diene-1-ol is produced as the principal reaction product, while octa-1,7-diene-3-ol, octatrienes, dioctadienyl ethers, organic carboxylic acids and esters are yielded as by-products. The yield of the by-products depends on the reaction conditions, but it is usually around a few molar percents based on the conjugated alkadiene. After the reaction, alkadienol can be recovered by known means such as distillation separation or extraction separation.
[Compound]
Name
alkadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkadienols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkadienol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkatrienes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dialkadienyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alkadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[OH2:5]>>[CH2:1]([OH:5])[CH:2]=[CH:3][CH2:4][CH2:4][CH2:3][CH:2]=[CH2:1].[CH2:1]=[CH:2][CH:3]([OH:5])[CH2:4][CH2:4][CH2:3][CH:2]=[CH2:1]

Inputs

Step One
Name
alkadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkadienols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
alkadienol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
alkatrienes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
dialkadienyl ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
alkadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the reaction solution produced by this reaction (which is called "produced solution" hereinafter), there

Outcomes

Product
Name
Type
product
Smiles
C(C=CCCCC=C)O
Name
Type
product
Smiles
C=CC(CCCC=C)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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